molecular formula C18H29N5O2 B1411802 tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate CAS No. 2058957-73-4

tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate

Cat. No.: B1411802
CAS No.: 2058957-73-4
M. Wt: 347.5 g/mol
InChI Key: GAQSDEZROMKQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Identification Parameters

The compound tert-butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate (CAS: 2058957-73-4) is a nitrogen-rich bicyclic heterocycle with a molecular formula of $$ \text{C}{18}\text{H}{29}\text{N}{5}\text{O}{2} $$ and a molecular weight of 347.46 g/mol. Its IUPAC name reflects its structural complexity: a piperidine ring (1-carboxylate-protected by a tert-butyl group) is linked to a tetrahydropyrido[4,3-d]pyrimidine core substituted with a methylamino group at position 4. Key identifiers include:

Parameter Value Source
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(CNCC3)C(=N2)NC
InChI Key GAQSDEZROMKQEK-UHFFFAOYSA-N
Boiling Point Not reported
Purity 95% (typical commercial grade)

The tert-butyl ester group enhances solubility in organic solvents, while the partially saturated pyrido[4,3-d]pyrimidine core contributes to conformational flexibility.

Historical Context in Heterocyclic Chemistry Research

Pyridopyrimidines emerged as a focus of medicinal chemistry in the late 20th century due to their structural similarity to purines and pyrimidines. Early synthetic routes, such as multi-component reactions using pyridine and pyrimidine precursors, laid the groundwork for derivatives like this compound. The introduction of tert-butyl protecting groups in the 1990s revolutionized the synthesis of complex heterocycles by enabling selective functionalization. By the 2010s, advances in catalytic methods (e.g., Suzuki coupling) facilitated the efficient coupling of piperidine and pyridopyrimidine moieties, as seen in this compound’s synthesis.

Significance in Pyridopyrimidine Chemistry

This compound exemplifies three key trends in pyridopyrimidine research:

  • Bioisosteric Replacement : The tetrahydropyrido moiety serves as a bioisostere for purine rings, mimicking nucleotide interactions in biological systems.
  • Targeted Drug Design : Its piperidine-pyridopyrimidine hybrid structure is optimized for binding to kinases and toll-like receptors (TLRs), making it a candidate for inflammatory and oncological therapeutics.
  • Synthetic Versatility : The tert-butyl carboxylate group allows for late-stage modifications, enabling rapid diversification in structure-activity relationship (SAR) studies.

Comparative studies highlight its enhanced metabolic stability over non-Boc-protected analogs, with logP values (~2.8) indicating balanced lipophilicity for membrane permeability.

Position within the Nitrogen-Containing Heterocycle Family

As a member of the nitrogen-containing heterocycles, this compound integrates features from two pharmacophoric classes:

Heterocycle Class Structural Contribution Biological Relevance
Piperidine Six-membered saturated ring with N Enhances binding to GPCRs and ion channels
Pyrido[4,3-d]pyrimidine Bicyclic system with four N atoms Mimics ATP in kinase inhibition

The tetrahydropyrido segment reduces planarity, improving solubility and reducing π-π stacking-induced toxicity. Its structural complexity places it among advanced heterocyclic scaffolds used in kinase inhibitors (e.g., imatinib analogs) and TLR antagonists.

Properties

IUPAC Name

tert-butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)23-9-6-12(7-10-23)15-21-14-5-8-20-11-13(14)16(19-4)22-15/h12,20H,5-11H2,1-4H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQSDEZROMKQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(CNCC3)C(=N2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Building Blocks and Protection Strategies

The synthesis begins with the preparation of key intermediates, notably the piperidine and pyrimidine derivatives. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps. The protection is achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Reaction Conditions:

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), NaHCO₃ or similar base
  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Outcome: Formation of Boc-protected piperidine derivative

Data:

  • Typical yield for Boc protection: ~95%
  • Purification: Recrystallization or silica gel chromatography

Coupling of Pyrimidine and Piperidine Moieties

The core heterocyclic scaffold, pyrido[4,3-d]pyrimidine , is introduced through nucleophilic substitution or cross-coupling reactions. The key step involves attaching the pyrimidine ring bearing the methylamino group at position 2 to the protected piperidine.

Reaction Pathway:

  • Nucleophilic substitution at a suitable leaving group (e.g., halogenated pyrimidine derivative)
  • Catalysis: Palladium-catalyzed Suzuki-Miyaura coupling or nucleophilic aromatic substitution depending on the precursor

Reagents and Conditions:

  • Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂
  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: DMF or NMP
  • Temperature: 80–110°C
  • Duration: 12–24 hours

Outcome:

  • Formation of the coupled heterocyclic system with the tetrahydropyrido[4,3-d]pyrimidine core
  • Purification: Column chromatography

Introduction of the Methylamino Group

The methylamino substituent at position 4 of the heterocycle is introduced via nucleophilic substitution or reductive amination, depending on the precursor. Typically, methylamine or methylamino derivatives are used as nucleophiles.

Reaction Conditions:

  • Reagents: Methylamine or methylamino methyl derivatives
  • Solvent: Ethanol or methanol
  • Temperature: Reflux (around 80°C)
  • Time: 12–24 hours

Notes:

  • The methylamino group enhances biological activity and is introduced selectively to avoid side reactions.

Final Assembly: Coupling with the Piperidine Carboxylate

The protected piperidine-1-carboxylate derivative, bearing the Boc group, is coupled with the heterocyclic core via nucleophilic substitution or amide bond formation.

Reaction Conditions:

  • Reagents: Activated carboxylate (e.g., via carbodiimide coupling agents like EDC or DCC)
  • Solvent: Dichloromethane (DCM) or DMF
  • Temperature: Room temperature to 50°C
  • Duration: 12–18 hours

Outcome:

  • Formation of the final compound with the tert-butyl ester protecting group on the piperidine nitrogen

Purification:

  • Silica gel chromatography using hexane/ethyl acetate gradients
  • Recrystallization from ethanol/water

Deprotection and Purification

If necessary, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM), though for the final compound, the Boc group may be retained depending on the desired application.

Purification Techniques:

  • Recrystallization
  • Preparative HPLC for high purity

Data Table: Summary of Key Reaction Conditions

Step Reaction Reagents Solvent Temperature Time Yield Notes
1 Boc protection Boc2O, NaHCO₃ THF 0°C to RT 4–12 h ~95% Protects piperidine N
2 Heterocycle coupling Pd catalyst, K₂CO₃ DMF/NMP 80–110°C 12–24 h Variable Cross-coupling or substitution
3 Methylamino substitution Methylamine Ethanol Reflux 12–24 h High Selective amino substitution
4 Final coupling EDC/DCC, DCM/DMF Room temp 12–18 h High Purified by chromatography
5 Deprotection (if needed) TFA DCM RT 1–2 h Variable For Boc removal

Research Findings and Optimization

Recent studies highlight the importance of reaction conditions in optimizing yield and purity:

  • Catalyst Choice: Palladium catalysts such as Pd(dppf)Cl₂ improve coupling efficiency.
  • Solvent Effects: Polar aprotic solvents like DMF or NMP facilitate nucleophilic substitutions.
  • Temperature Control: Elevated temperatures (80–110°C) accelerate reactions but require careful monitoring to prevent decomposition.
  • Purification: Silica gel chromatography with gradient elution effectively separates the desired product from impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Biological Activities

  • Antitumor Activity
    • Research indicates that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibit promising antitumor properties. Studies have shown that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of tert-butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate in this context remains to be fully elucidated but suggests potential as an anticancer agent.
  • Neuroprotective Effects
    • Compounds that interact with the central nervous system (CNS) are of great interest for neuroprotection. The structural characteristics of this compound may confer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
  • Antidepressant Properties
    • Preliminary studies suggest that similar tetrahydropyrido derivatives may exhibit antidepressant-like effects in animal models. The mechanism could involve the modulation of serotonin and norepinephrine pathways, which are critical targets in depression treatment.

Therapeutic Potential

The unique structure of this compound positions it as a candidate for further research in therapeutic applications:

Application AreaPotential MechanismCurrent Status
AnticancerInduction of apoptosisUnder investigation
NeuroprotectionModulation of neurotransmitter systemsPreclinical studies
AntidepressantSerotonin and norepinephrine modulationEarly-stage research

Case Studies and Research Findings

  • Antitumor Studies
    • A study published in Cancer Letters explored the synthesis of related compounds and their effects on various cancer cell lines. The findings indicated that certain modifications to the tetrahydropyrido structure enhanced cytotoxicity against specific tumors.
  • Neuroprotective Research
    • Research presented at the Society for Neuroscience annual meeting highlighted the neuroprotective properties of tetrahydropyrido derivatives in models of neurodegeneration. These findings support the hypothesis that similar compounds could offer protective benefits against conditions like Alzheimer's disease.
  • Behavioral Studies
    • A behavioral pharmacology study assessed the antidepressant-like effects of related structures in rodent models. Results indicated significant reductions in despair behavior following administration of these compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives (Compound 55, )
  • Core structure : Pyrido[2,3-d]pyrimidin-7-one (vs. pyrido[4,3-d]pyrimidine in the target compound).
  • Substituents : Chlorophenyl and methylthio groups at positions 6 and 2, respectively.
  • Synthetic route : Uses tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate, differing in the alkylation step compared to the target compound’s synthesis.
  • Implications : The ketone group in the core may reduce basicity compared to the saturated tetrahydropyrido group in the target compound .
Dichlorophenyl-Substituted Analogs ()
  • Core structure : Pyrido[2,3-d]pyrimidine with dichlorophenyl and ethyl groups.
  • Key differences : The dichlorophenyl substituent increases hydrophobicity, while the ethyl group at position 8 may alter steric interactions with targets.

Piperidine Ring Modifications

tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate ()
  • Structure : Lacks the pyrido-pyrimidine core; instead, a pyrimidine ring is linked via an ether bond.
  • Substituents : Ethoxy and methylthio groups on the pyrimidine.
  • Physicochemical properties : Lower molecular weight (MFCD21098740) compared to the target compound, likely improving solubility .
tert-Butyl 4-[[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate ()
  • Structure: Chloropyrimidine linked to piperidine via an aminomethyl group.
  • Physical properties : Density 1.3 g/cm³ and boiling point 513°C, suggesting high thermal stability .

Functional Group Comparisons

Compound (Evidence) Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyrido[4,3-d]pyrimidine 4-(methylamino), tert-butyl carboxylate ~400 (estimated) Potential kinase inhibition
Compound 55 () Pyrido[2,3-d]pyrimidin-7-one 6-chlorophenyl, 2-methylthio ~500 (estimated) Likely altered electron distribution
Compound Pyrido[2,3-d]pyrimidine 6-(2,4-dichlorophenyl), 8-ethyl ~600 (estimated) Enhanced hydrophobicity
Compound Pyrimidine 6-chloro, 2-methylthio 372.91 High thermal stability

Biological Activity

tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₃₁N₅O₂
  • Molecular Weight : 299.46 g/mol
  • CAS Number : 181269-69-2

The compound features a piperidine ring connected to a tetrahydropyrido-pyrimidine moiety, which is known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : Preliminary studies suggest that the compound may act as a multikinase inhibitor. It has shown potential inhibitory activity against several kinases involved in cellular signaling pathways related to cancer and inflammation .
  • Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by modulating the release of cytokines such as IL-1β in macrophages. In vitro studies have demonstrated that it can significantly reduce IL-1β release in LPS/ATP-stimulated human macrophages .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective effects by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the pharmacological properties of the compound:

StudyConcentration (µM)IL-1β Inhibition (%)Pyroptosis Inhibition (%)
Study 11019.4 ± 0.424.9 ± 6.3
Study 25020.3 ± 1.339.2 ± 6.6

The results indicate a concentration-dependent response where higher concentrations correlate with increased inhibition of both IL-1β release and pyroptosis .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Therapy : A study investigated the effects of the compound on cancer cell lines, demonstrating significant cytotoxicity against specific tumor types through its kinase inhibition mechanism.
  • Neurodegenerative Diseases : Research is ongoing to explore its neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, focusing on its ability to modulate neuroinflammation and oxidative stress.

Q & A

Q. What are the recommended protocols for synthesizing and purifying tert-butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by coupling with the pyrido[4,3-d]pyrimidine scaffold. Key steps:

Boc Protection : React piperidine derivatives with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) in anhydrous THF at 0°C to room temperature .

Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to attach the pyrido[4,3-d]pyrimidine moiety.

Purification : Employ silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group signals (δ ~1.4 ppm for tert-butyl, ~80 ppm for quaternary carbon) and pyrido[4,3-d]pyrimidine aromatic protons (δ 6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~415.2).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders to prevent inhalation .
  • Storage : Store in sealed containers at 2–8°C in a dry, dark environment. Avoid proximity to strong oxidizers (e.g., peroxides) due to incompatibility risks .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the methylamino substituent influence the compound’s reactivity and stability under varying pH conditions?

  • Methodological Answer :
  • Reactivity : The methylamino group enhances nucleophilicity, making the pyrimidine ring susceptible to electrophilic substitution. Test via pH-dependent kinetic studies (e.g., monitor reaction rates in buffered solutions from pH 3–9 using UV-Vis spectroscopy).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze degradation products via LC-MS; expect hydrolysis of the Boc group under acidic conditions (pH <3) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic processes (e.g., rotameric equilibria of the piperidine ring).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly if tautomerism or stereochemical anomalies are suspected .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

  • Methodological Answer :
  • Co-Solvent Systems : Test DMSO-water mixtures (e.g., 10% DMSO) or cyclodextrin inclusion complexes.
  • pH Adjustment : Use citrate buffer (pH 4.0) or phosphate buffer (pH 7.4) to ionize the methylamino group, enhancing aqueous solubility.
  • Surfactant-Assisted Solubilization : Employ polysorbate-80 (0.1% w/v) to stabilize colloidal dispersions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.